

An In-depth Technical Guide to N/OFQ-(1-13)-NH2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	N/Ofq-(1-13)-NH2				
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Abstract

Nociceptin/Orphanin FQ (N/OFQ), and its potent, truncated analog **N/OFQ-(1-13)-NH2**, represent a distinct branch of the opioid system with significant implications for a variety of physiological processes, including pain, anxiety, and reward. This document provides a comprehensive technical overview of the signaling pathways initiated by **N/OFQ-(1-13)-NH2** upon binding to its cognate receptor, the Nociceptin receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1). This guide details the molecular mechanisms of NOP receptor activation, downstream signal transduction cascades, and methodologies for their investigation, with a focus on quantitative data and detailed experimental protocols.

Introduction

The N/OFQ system, comprising the heptadecapeptide N/OFQ and the G protein-coupled NOP receptor, is a relatively recent discovery in neuroscience. N/OFQ-(1-13)-NH2 is the shortest, C-terminally amidated fragment of N/OFQ that retains the full biological activity and binding affinity of the parent peptide. Its activation of the NOP receptor triggers a cascade of intracellular events that are primarily inhibitory in nature, modulating neuronal excitability and neurotransmitter release. Understanding these signaling pathways is crucial for the development of novel therapeutics targeting the N/OFQ system.



The NOP Receptor and Ligand Interaction

The NOP receptor is a member of the opioid receptor family but does not bind classical opioids. **N/OFQ-(1-13)-NH2** binds to the NOP receptor with high affinity. Structure-activity relationship studies have elucidated that the N-terminal tetrapeptide, Phe-Gly-Gly-Phe, is critical for receptor activation, while the C-terminal portion influences binding affinity.

Core Signaling Pathways

Upon agonist binding, the NOP receptor undergoes a conformational change that facilitates the activation of intracellular signaling pathways. The two primary pathways initiated by **N/OFQ-(1-13)-NH2** are G protein-dependent signaling and β -arrestin-mediated signaling.

G Protein-Dependent Signaling

The NOP receptor primarily couples to inhibitory Gi/o proteins. This interaction leads to the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits, which then modulate the activity of various downstream effectors.

- Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
- Modulation of Ion Channels: The Gβy subunits can directly interact with and modulate the
 activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying
 potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell
 membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces
 calcium influx and subsequent neurotransmitter release.
- MAPK Pathway Activation: The NOP receptor can also activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. This activation can occur through both G protein-dependent and independent mechanisms.

β-Arrestin-Mediated Signaling and Receptor Regulation



Following agonist binding and G protein activation, the NOP receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β -arrestin proteins, primarily β -arrestin 2.

- Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor to further stimulation. β-arrestin also acts as an adaptor protein, facilitating the internalization of the NOP receptor from the cell surface into endosomes via clathrin-mediated endocytosis.
- Biased Agonism: N/OFQ-(1-13)-NH2 has been shown to be a biased agonist, demonstrating different potencies for activating the G protein and β-arrestin pathways. This functional selectivity is an important consideration in drug development, as it may allow for the design of ligands that selectively activate desired signaling pathways while avoiding others that may lead to adverse effects. For instance, N/OFQ(1–13)-NH2 promotes NOP/G protein interactions with a pEC50 of 8.80 and stimulates the interaction with β-arrestin 2 with a pEC50 of 8.26.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for **N/OFQ-(1-13)-NH2** activity at the NOP receptor from various in vitro assays.

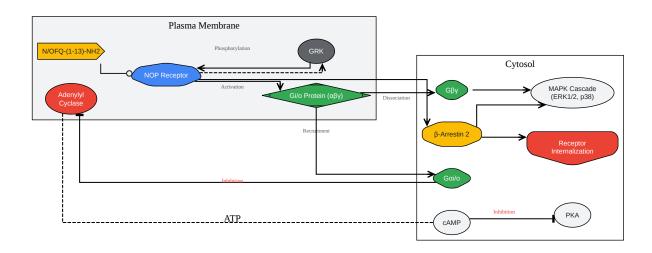


Parameter	Assay Type	Cell Line	Value	Reference
pEC50	NOP/G protein interaction (BRET)	HEK-293	8.80	[1]
pEC50	NOP/β-arrestin 2 interaction (BRET)	HEK-293	8.26	[1]
pEC50	Dynamic Mass Redistribution (DMR)	CHO-hNOP	8.80	
рКі	Radioligand Binding ([³H]- N/OFQ)	CHO-hNOP	9.21 (for N/OFQATTO594)	

Signaling Pathway and Experimental Workflow Diagrams

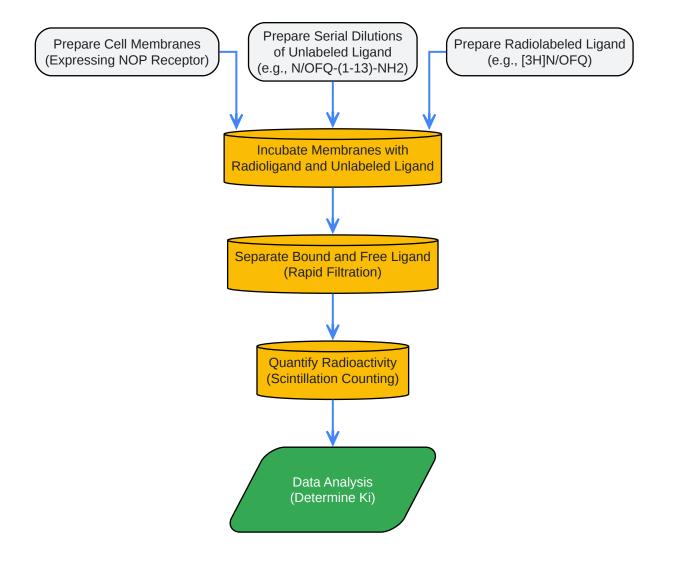
The following diagrams, generated using the DOT language, illustrate the core signaling pathways of **N/OFQ-(1-13)-NH2** and the workflows of key experimental protocols used to study them.





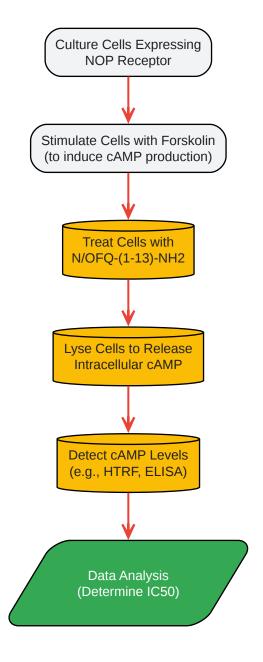
N/OFQ-(1-13)-NH2 Signaling Pathways





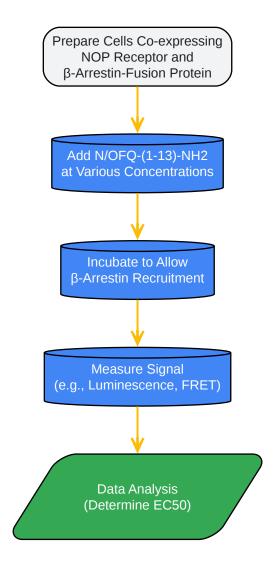
Radioligand Binding Assay Workflow





cAMP Accumulation Assay Workflow





β-Arrestin Recruitment Assay Workflow

Detailed Experimental Protocols Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N/OFQ-(1-13)-NH2 for the NOP receptor.

Materials:

- Cell membranes from CHO or HEK-293 cells stably expressing the human NOP receptor.
- [3H]-N/OFQ (Radioligand).



- Unlabeled N/OFQ-(1-13)-NH2.
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- · Scintillation cocktail.
- Scintillation counter.

- Prepare serial dilutions of unlabeled N/OFQ-(1-13)-NH2 in binding buffer.
- In a 96-well plate, add in the following order:
 - Binding buffer.
 - Unlabeled **N/OFQ-(1-13)-NH2** at various concentrations. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 1 μM).
 - [3H]-N/OFQ at a final concentration near its Kd.
 - Cell membranes (typically 20-50 μg of protein).
- Incubate at room temperature for 60-90 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.



 Analyze the data using a non-linear regression analysis to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

Objective: To measure the inhibition of adenylyl cyclase activity by N/OFQ-(1-13)-NH2.

Materials:

- CHO or HEK-293 cells expressing the NOP receptor.
- Forskolin.
- N/OFQ-(1-13)-NH2.
- cAMP detection kit (e.g., HTRF-based).
- · Cell culture medium.
- Plate reader capable of HTRF detection.

- Seed cells in a 96-well plate and grow to confluence.
- Replace the medium with serum-free medium and incubate for 1-2 hours.
- Add N/OFQ-(1-13)-NH2 at various concentrations and incubate for 15-30 minutes.
- Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for 30 minutes.
- Lyse the cells according to the kit manufacturer's instructions.
- Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the lysate.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on an HTRF-compatible plate reader.



 Calculate the HTRF ratio and plot the data to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

β-Arrestin 2 Recruitment Assay (PathHunter®)

Objective: To quantify the recruitment of β -arrestin 2 to the NOP receptor upon activation by N/OFQ-(1-13)-NH2.

Materials:

- PathHunter® CHO-K1 NOP β-arrestin cell line (DiscoverX).
- N/OFQ-(1-13)-NH2.
- PathHunter® Detection Reagents.
- · Cell culture medium.
- White, clear-bottom 96-well or 384-well plates.
- · Luminometer.

- Seed the PathHunter® cells in the assay plate and incubate overnight.
- Prepare serial dilutions of N/OFQ-(1-13)-NH2 in assay buffer.
- Add the diluted compound to the cells and incubate for 90 minutes at 37°C.
- Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.
- Add the detection reagent to each well and incubate for 60 minutes at room temperature.
- Read the chemiluminescent signal using a luminometer.
- Normalize the data to a vehicle control (0% activation) and a maximal response from a reference full agonist (100% activation).



 Plot the concentration-response curve and determine the EC50 value for β-arrestin 2 recruitment.

MAPK/ERK Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of ERK1/2 in response to NOP receptor activation by N/OFQ-(1-13)-NH2.

Materials:

- Cells expressing the NOP receptor.
- N/OFQ-(1-13)-NH2.
- Serum-free medium.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
- · HRP-conjugated secondary antibody.
- SDS-PAGE gels and blotting equipment.
- Chemiluminescent substrate.
- · Imaging system.

- Plate cells and grow to near confluence.
- Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.
- Treat the cells with **N/OFQ-(1-13)-NH2** at various concentrations for different time points (e.g., 5, 10, 30 minutes).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.



- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
- Quantify the band intensities to determine the fold-change in ERK phosphorylation.

Conclusion

N/OFQ-(1-13)-NH2 is a powerful tool for investigating the NOP receptor system. Its signaling is complex, involving both G protein-dependent and β -arrestin-mediated pathways that ultimately modulate neuronal function. A thorough understanding of these pathways, facilitated by the quantitative assays and protocols detailed in this guide, is essential for the rational design of novel therapeutics targeting this system for a range of CNS disorders. The phenomenon of biased agonism, in particular, offers exciting opportunities for developing drugs with improved efficacy and reduced side effects.

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References



- 1. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N/OFQ-(1-13)-NH2 Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612589#n-ofq-1-13-nh2-signaling-pathways]

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